1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
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Overview
Description
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a complex organic compound that combines structural elements from phenothiazine and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the phenothiazine moiety: This could involve the cyclization of diphenylamine with sulfur.
Attachment of the ethanone linker: This step might involve the reaction of phenothiazine with a suitable acylating agent.
Introduction of the purine moiety: This could be achieved through nucleophilic substitution reactions where the purine derivative is attached to the ethanone linker.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound further.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone would involve its interaction with specific molecular targets. This could include:
Binding to DNA or RNA: Affecting replication or transcription processes.
Inhibition of enzymes: Such as kinases or proteases, which are crucial for cellular functions.
Modulation of signaling pathways: Affecting cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: Known for their antipsychotic and antiemetic properties.
Purine derivatives: Often studied for their roles in cellular metabolism and as potential anticancer agents.
Uniqueness
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its combination of phenothiazine and purine structures, which could confer a unique set of biological activities and chemical properties.
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYGWJLCVDTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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